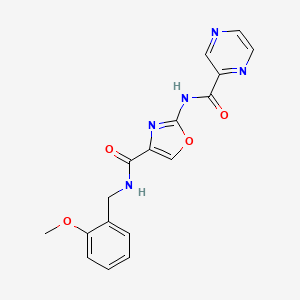

N-(2-甲氧基苄基)-2-(吡嗪-2-甲酰胺基)恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as methoxybenzyl groups and heterocyclic components like pyrazole and pyrimido[2,1-b][1,3]benzothiazole. These compounds are of interest due to their potential biological activities and applications in medical imaging, as seen in the synthesis of PET agents for imaging B-Raf(V600E) in cancers and antimicrobial activity screening .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to high yields. For instance, the synthesis of a PET agent described in paper was achieved in 9 steps with an overall yield of 1%, which is typical for complex organic syntheses aimed at producing specialized molecules for imaging. The synthesis of heterocyclic compounds in paper also involves multiple steps, starting from 2-amino-6-methoxybenzothiazole and proceeding through reactions with various reagents to yield a range of derivatives with potential antimicrobial activity.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are confirmed using various analytical techniques. For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was elucidated using infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single-crystal X-ray diffraction, and microanalysis . These techniques are crucial for confirming the identity and purity of synthesized compounds, which is essential for their subsequent application in biological studies or as imaging agents.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, methylation, and desmethylation steps. For instance, the direct desmethylation of a reference standard to give a precursor for radiolabeling was achieved with a 70% yield . The reactions are carefully designed to introduce specific functional groups that confer the desired biological properties or enable the incorporation of imaging labels such as carbon-11.

Physical and Chemical Properties Analysis

While the papers provided do not detail the physical and chemical properties of "N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide," they do imply that the compounds synthesized have properties suitable for their intended applications. For example, the PET agent synthesized in paper has a specific activity suitable for imaging purposes, and the compounds synthesized in paper have shown antimicrobial activity, suggesting effective interaction with biological targets.

科学研究应用

合成与表征

大量的研究集中在N-(2-甲氧基苄基)-2-(吡嗪-2-甲酰胺基)恶唑-4-甲酰胺衍生物的合成和表征上,展示了多种制备和结构阐明方法。哈桑、哈菲兹和奥斯曼 (2014) 等人的研究详细阐述了相关化合物的合成,强调了特定官能团在实现预期生物活性中的重要性 (Hassan 等人,2014)。这些合成通常涉及产生各种衍生物的反应,展示了母体化合物在形成药理相关结构方面的多功能性。

生物活性

这些化合物的生物活性是多样的,研究探索了它们的抗菌、抗癌和酶抑制特性。例如,塞尔武索娃等人 (2012) 合成了一系列酰胺并评估了它们的抗分枝杆菌、抗真菌和抗菌活性,发现一些化合物对结核分枝杆菌具有显着的抗分枝杆菌活性 (塞尔武索娃等人,2012)。此外,化合物的抑制特定酶(如 4 型磷酸二酯酶)的潜力已得到评估,突出了它们在治疗应用中的潜力 (拉布瓦松等人,2003)。

抗病毒和抗癌潜力

一些衍生物显示出有希望的抗病毒和抗癌活性。赫比希等人 (2020) 报告了具有对禽流感病毒显着活性的苯甲酰胺基衍生物的合成,展示了这些化合物在抗病毒研究中的潜力 (赫比希等人,2020)。此外,已探索 2-芳基-4-(4-甲氧基亚苄基)-5-恶唑酮骨架的抗癌活性,一些衍生物显示出对各种人类癌细胞系的有效抑制作用 (2020)。

属性

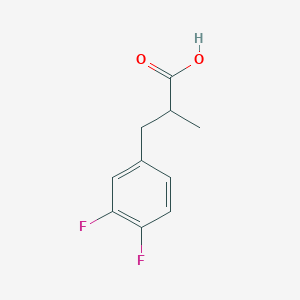

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-25-14-5-3-2-4-11(14)8-20-15(23)13-10-26-17(21-13)22-16(24)12-9-18-6-7-19-12/h2-7,9-10H,8H2,1H3,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQLEXAFGFVQMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2519489.png)

![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)

![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2519496.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)

![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)

![(5Z)-1-ethyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519511.png)

![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)